molecular formula C10H12BrNO5S B6160465 2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid CAS No. 2055600-12-7

2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid

Cat. No.: B6160465
CAS No.: 2055600-12-7
M. Wt: 338.2
InChI Key:
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Description

2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid is an organic compound that features a bromophenoxy group and a methanesulfonamide group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The bromophenoxy group can be introduced via a nucleophilic substitution reaction where a phenol reacts with bromine in the presence of a base.

    Attachment of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a sulfonation reaction, where a suitable sulfonating agent reacts with the intermediate.

    Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of condensation and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the methanesulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenoxy)benzoic acid
  • 2-(4-bromophenoxy)acetohydrazide
  • 4-bromophenol

Uniqueness

Compared to similar compounds, 2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid is unique due to the presence of both the bromophenoxy and methanesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with molecular targets.

Properties

CAS No.

2055600-12-7

Molecular Formula

C10H12BrNO5S

Molecular Weight

338.2

Purity

95

Origin of Product

United States

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